molecular formula C14H14N2O2S B1148232 Benzaldehyde tosylhydrazone CAS No. 1666-17-7

Benzaldehyde tosylhydrazone

Cat. No. B1148232
Key on ui cas rn: 1666-17-7
M. Wt: 274.34 g/mol
InChI Key: FZFLTDNAHASQQC-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313290B1

Procedure details

In an oven-dried round bottom flask was placed benzaldehyde tosylhydrazone (1.15 g, 4.2 mmol), followed by 4.3 mL of a 1.0 M solution of sodium methoxide in methanol (2.3 g Na metal dissolved in absolute methanol and diluted to 100 mL). The mixture was swirled until all the contents dissolved. Most of the solvent was removed via rotary evaporation and the last traces of solvent by evacuation of the flask under high vacuum for 2 hours. The solid obtained was subjected to a Kugelrohr distillation at 215° C. and 200 millitorr for 1 hour. At 68-70° C., the title compound, as a red oil, was collected in a receiver flask in a quantitative yield.
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([NH:11][N:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(C1C=CC(C)=CC=1)(=O)=O.C[O-].[Na+]>CO>[C:14]1([CH:13]=[N+:12]=[N-:11])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)NN=CC1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried round bottom flask was placed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed via rotary evaporation
CUSTOM
Type
CUSTOM
Details
The solid obtained
DISTILLATION
Type
DISTILLATION
Details
was subjected to a Kugelrohr distillation at 215° C.
WAIT
Type
WAIT
Details
200 millitorr for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At 68-70° C., the title compound, as a red oil, was collected in a receiver flask in a quantitative yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.